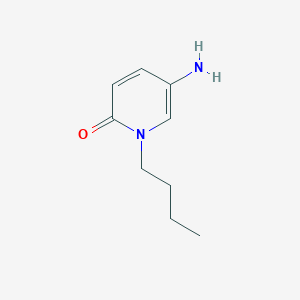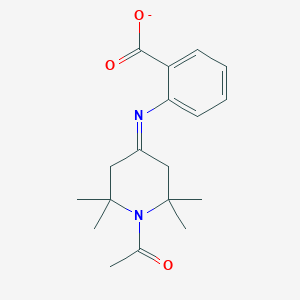![molecular formula C7H12N2O B13059963 2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)
2-Methyl-2,5-diazaspiro[3.4]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,5-diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Methyl-2,5-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Methyl-2,5-diazaspiro[3.4]octan-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and reduce tolerance.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets, such as the sigma-1 receptor. By binding to this receptor, the compound can modulate the receptor’s activity, leading to enhanced analgesic effects and reduced opioid tolerance . The pathways involved in this mechanism include the modulation of pain signaling pathways and the reduction of opioid-induced side effects.
Comparison with Similar Compounds
2-Methyl-2,5-diazaspiro[3.4]octan-6-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound also has a spirocyclic structure and is studied for its potential as a sigma-1 receptor antagonist.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist.
The uniqueness of 2-Methyl-2,5-diazaspiro[3
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-2,5-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)3-2-6(10)8-7/h2-5H2,1H3,(H,8,10) |
InChI Key |
WRFUVUUWYMSZOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



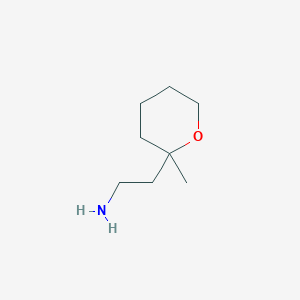
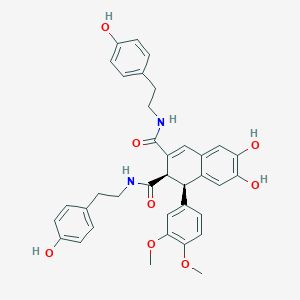

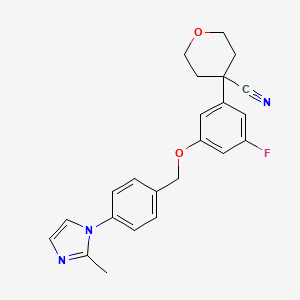
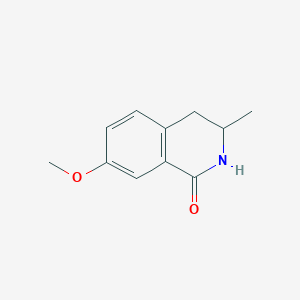
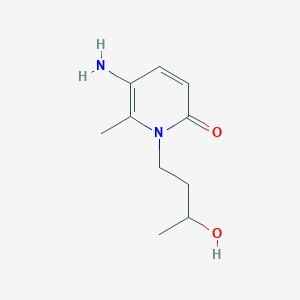
![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
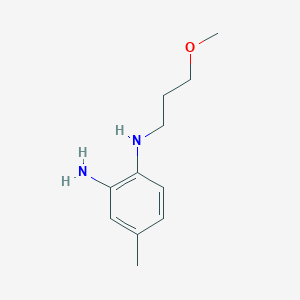

![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)
